molecular formula C16H13NO6 B4656272 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate

Cat. No.: B4656272
M. Wt: 315.28 g/mol
InChI Key: ICQIHBOCZGRXAR-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(3-aminophenyl)-2-oxoethyl 4-methoxybenzoate

    Substitution: Various substituted esters depending on the nucleophile used

    Hydrolysis: 4-methoxybenzoic acid and 3-nitrobenzyl alcohol

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate largely depends on the context in which it is used. For instance, as a prodrug, the ester bond is hydrolyzed by esterases in the body to release the active drug. The nitrophenyl group can also undergo reduction to form an aminophenyl group, which may interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-nitrophenyl)-2-oxoethyl benzoate
  • 2-(4-nitrophenyl)-2-oxoethyl 4-methoxybenzoate
  • 2-(3-nitrophenyl)-2-oxoethyl 3-methoxybenzoate

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 4-methoxybenzoate is unique due to the presence of both a nitrophenyl group and a methoxybenzoate group. This combination allows for specific interactions and reactivity that may not be observed in similar compounds. For example, the methoxy group can influence the electronic properties of the ester, affecting its reactivity in substitution and hydrolysis reactions .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-22-14-7-5-11(6-8-14)16(19)23-10-15(18)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQIHBOCZGRXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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